(R)-3-(4-bromophenyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a bromine atom attached to the para position of a phenyl group on the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals.
This compound can be synthesized through various methods, including Grignard reactions and other organic synthesis techniques. It is also noted as an important intermediate in the synthesis of Niraparib, a drug used in cancer treatment.
(R)-3-(4-bromophenyl)piperidine hydrochloride falls under the category of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is classified as a chiral amine due to its stereochemistry, which plays a crucial role in its biological activity.
The synthesis of (R)-3-(4-bromophenyl)piperidine hydrochloride typically involves several key steps:
The reactions typically require controlled conditions such as temperature and pressure, and the use of solvents like tetrahydrofuran or dimethylformamide is common. The yields for these reactions can vary, but methods have been developed to optimize production efficiency and reduce costs.
The molecular formula for (R)-3-(4-bromophenyl)piperidine hydrochloride is CHBrN·HCl. Its structure features:
(R)-3-(4-bromophenyl)piperidine hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by both its electronic properties and steric factors due to the bulky bromophenyl group. This can affect reaction rates and product distributions.
In biological systems, (R)-3-(4-bromophenyl)piperidine hydrochloride may function as a receptor modulator or inhibitor. Its mechanism often involves:
Quantitative structure-activity relationship studies often guide predictions about its biological efficacy based on structural modifications .
(R)-3-(4-bromophenyl)piperidine hydrochloride is primarily utilized in scientific research and pharmaceutical development:
This compound exemplifies the importance of chiral piperidines in medicinal chemistry, highlighting their utility in developing effective therapeutic agents.
Classical diastereomeric salt formation remains a cornerstone for large-scale isolation of the (R)-enantiomer. Racemic 3-(4-bromophenyl)piperidine is reacted with enantiopure resolving agents—typically (R,R)-di-p-toluoyl-D-tartaric acid (DTTA) or L-di-O,O’-p-toluoyltartaric acid—in optimized solvent systems. The resulting diastereomeric salts exhibit distinct solubility profiles, enabling selective crystallization. Methanol/ethyl acetate mixtures (3:1 v/v) yield the highest enantiomeric excess (ee > 98%) at 0–5°C, while maintaining yields >65% after recrystallization [1] [6].
Chromatographic methods offer complementary precision. Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (e.g., Chiralcel OD-H) achieves baseline separation. A solvent gradient of n-heptane/isopropanol/diethylamine (85:15:0.1 v/v) delivers high throughput (productivity: 1.2 kg racemate/kg CSP/day) and >99.5% ee [10]. Thermodynamic studies reveal the (R)-enantiomer’s higher affinity for the chiral selector (KR = 2.8 vs. KS = 2.1) due to optimal π-π stacking with the 4-bromophenyl group [10].
Table 1: Resolution Performance of Key Techniques
Method | Conditions | ee (%) | Yield (%) | Throughput |
---|---|---|---|---|
DTTA Salt Formation | MeOH/EtOAc (3:1), 0°C, 12 h | 98.5 | 65–70 | 200 g/batch |
SMB Chromatography | n-Heptane/IPA/DEA (85:15:0.1), Chiralcel OD-H | 99.5 | >90 | 1.2 kg/kg CSP/day |
Kinetic Resolution | Ru-BINAP hydrogenation | 99.0 | 45 | Catalyst-dependent |
Transition Metal Catalysis: Asymmetric hydrogenation of enamine precursors provides atom-efficient access to the (R)-enantiomer. N-Acetyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine undergoes hydrogenation (70 bar H2, 50°C) using Ru-(S)-BINAP catalyst in methanol/tetrahydrofuran (THF). This delivers (R)-3-(4-bromophenyl)piperidine with 99% ee and 92% yield after 24 h [1]. The 4-bromophenyl group enhances substrate-catalyst coordination via bromine’s weak coordinative ability, boosting enantioselectivity by 15% compared to phenyl analogs [1] [7].
Organocatalytic Approaches: Metal-free strategies employ chiral phosphoric acids (CPAs) for enantioselective reductive amination. 3-(4-Bromophenyl)piperidin-4-one reacts with Hantzsch ester under CPA-3 catalysis (2 mol%) in dichloromethane at 25°C, affording the (R)-amine in 88% ee and 75% yield. The reaction proceeds via a Friedel-Crafts-type transition state where the bromine atom stabilizes the iminium ion intermediate [7].
Chiral Pool Utilization: L-Glutamic acid serves as a low-cost chiral template. A 5-step synthesis involves:
Table 2: Catalytic Asymmetric Synthesis Methods
Method | Catalyst/Reagent | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru-(S)-BINAP | N-Acetyl-4-bromotetrahydropyridine | 99 | 92 |
Organocatalysis | CPA-3 + Hantzsch ester | 3-(4-Bromophenyl)piperidin-4-one | 88 | 75 |
Chiral Pool (L-Glutamate) | N/A | (S)-Glutamic lactam derivative | >99 | 40 (5 steps) |
The 4-bromophenyl group exerts multifaceted stereodirecting effects:
Bromine also facilitates downstream chemistry. The C–Br bond enables Suzuki couplings for niraparib synthesis without racemization, as confirmed by chiral HPLC (Chiralpak AD-H, n-hexane/ethanol 90:10) [2] [4].
Critical parameters for high-purity hydrochloride salt isolation include:
Salt formation kinetics follow second-order behavior (k = 1.8 × 10−3 L/mol·s). In situ pH monitoring during acidification reveals a sharp equivalence point at pH 5.2 ± 0.1, correlating with maximal yield [5].
Table 3: Hydrochloride Salt Crystallization Optimization
Parameter | Optimal Condition | Suboptimal Condition | Impact on Quality |
---|---|---|---|
Solvent System | EtOAc/EtOH (4:1) | THF | Solvate formation; +0.5% solvent residue |
HCl Equivalents | 1.05–1.10 | 0.95 or 1.20 | Free base >0.5% or degradation products |
Addition Temperature | 0–5°C | 25°C | Amorphous solid; bulk density <0.3 g/cm³ |
Final pH | 5.1–5.3 | <4.5 or >6.0 | Low yield or high impurities |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: